molecular formula C23H18FN3O2 B2856677 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide CAS No. 920157-38-6

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

Cat. No. B2856677
CAS RN: 920157-38-6
M. Wt: 387.414
InChI Key: MTDOKYPCLXSVAQ-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of naphthamide, which is a class of organic compounds that have been extensively studied for their biological and pharmacological properties. In

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. Additionally, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has been shown to inhibit the activity of the MAPK/ERK pathway, which is another key signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has been shown to have several biochemical and physiological effects. Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and inhibit the activity of key signaling pathways that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This compound has also shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide. One direction is to further investigate its potential as a cancer therapy, including its efficacy in animal models and its safety profile. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide involves the reaction between 2-naphthoic acid and 6-(4-fluorophenyl)pyridazin-3-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce the final product.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by inducing cell cycle arrest and apoptosis. Additionally, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-9-7-17(8-10-20)21-11-12-22(27-26-21)29-14-13-25-23(28)19-6-5-16-3-1-2-4-18(16)15-19/h1-12,15H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDOKYPCLXSVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-naphthamide

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